molecular formula C29H34Cl2N2O2 B562594 Loperamide-d6 Hydrochloride CAS No. 1189469-46-2

Loperamide-d6 Hydrochloride

Cat. No.: B562594
CAS No.: 1189469-46-2
M. Wt: 519.54
InChI Key: PGYPOBZJRVSMDS-TXHXQZCNSA-N
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Description

Loperamide-d6 Hydrochloride is a deuterated form of Loperamide Hydrochloride, an antidiarrheal agent. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in pharmacokinetic studies. Loperamide Hydrochloride is a synthetic phenylpiperidine derivative that acts on the mu-opioid receptors in the gut to slow down intestinal motility, thereby reducing diarrhea .

Mechanism of Action

Target of Action

Loperamide-d6 Hydrochloride primarily targets the mu-opioid receptors expressed on the circular and longitudinal intestinal muscle . These receptors play a crucial role in controlling the motility of the gastrointestinal tract.

Mode of Action

Upon administration, this compound binds to the mu-opioid receptors in the gut wall . This receptor binding leads to the recruitment of G-protein receptor kinases and the activation of downstream molecular cascades that inhibit enteric nerve activity . By inhibiting the excitability of enteric neurons, this compound suppresses the overactivity of the bowel .

Biochemical Pathways

The binding of this compound to the mu-opioid receptors triggers a series of biochemical reactions that ultimately slow down the movement of the gut . This action allows more time for the absorption of fluids and nutrients back into the body, reducing the volume and frequency of bowel movements .

Pharmacokinetics

It is metabolized in the liver via oxidative N-demethylation, with CYP2C8 and CYP3A4 playing major roles . The majority of the drug is excreted in the feces, with only a small percentage being excreted in the urine .

Result of Action

The primary result of this compound’s action is the reduction of diarrhea symptoms. It achieves this by slowing down an overactive bowel, which allows the body to absorb more water and salts from the bowel . This makes the stool less watery and decreases the number of times you go to the toilet .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of P-glycoprotein inhibitors can increase the plasma levels of this compound . Additionally, the drug’s effectiveness can be affected by the patient’s overall health status and the presence of other medical conditions .

Biochemical Analysis

Biochemical Properties

Loperamide-d6 Hydrochloride acts by slowing intestinal motility and affecting water and electrolyte movement through the bowel . It binds to the mu-opioid receptor expressed on the circular and longitudinal intestinal muscle . This receptor binding leads to the recruitment of G-protein receptor kinases and the activation of downstream molecular cascades that inhibit enteric nerve activity .

Cellular Effects

This compound influences cell function by suppressing the excitability of enteric neurons . This results in a reduction of gastrointestinal motility, which can help control symptoms of diarrhea .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the mu-opioid receptor. This binding triggers a series of downstream effects that ultimately lead to the inhibition of enteric nerve activity . This results in slowed intestinal motility and altered water and electrolyte movement through the bowel .

Temporal Effects in Laboratory Settings

The effects of this compound can be observed quickly, within 1 to 2 hours, and improvements in clinical signs should follow .

Dosage Effects in Animal Models

In animal models, the dosage of this compound can significantly impact its effects. For instance, in dogs and cats, the recommended dosage ranges from 0.04 to 0.2 mg/kg, administered orally every 8 to 12 hours . Overdose can lead to constipation, bloat, and sleepiness .

Metabolic Pathways

The primary metabolic pathway of this compound is oxidative N-demethylation, mediated by CYP2C8 and CYP3A4 . CYP2B6 and CYP2D6 also play a minor role in loperamide N-demethylation . The metabolites of loperamide are pharmacologically inactive .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its high lipophilicity . This allows it to readily cross cell membranes and exert its effects.

Subcellular Localization

The subcellular localization of this compound is largely within the cells of the intestinal tract, where it exerts its effects by binding to the mu-opioid receptor . This receptor is expressed on the circular and longitudinal intestinal muscle , allowing this compound to effectively slow intestinal motility and alter water and electrolyte movement through the bowel .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Loperamide-d6 Hydrochloride involves the incorporation of deuterium atoms into the Loperamide molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The general synthetic route for Loperamide involves the reaction of 4-(p-chlorophenyl)-4-hydroxypiperidine with N,N-dimethyl-2,2-diphenylbutanamide under specific conditions .

Industrial Production Methods: Industrial production of Loperamide Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as catalytic hydrogenation, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Loperamide-d6 Hydrochloride undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .

Scientific Research Applications

Loperamide-d6 Hydrochloride has several scientific research applications:

Comparison with Similar Compounds

    Diphenoxylate: Another antidiarrheal agent that acts on the mu-opioid receptors but has a higher potential for central nervous system effects.

    Haloperidol: A phenylpiperidine derivative with antipsychotic properties, structurally similar to Loperamide but used for different therapeutic purposes.

Uniqueness: Loperamide-d6 Hydrochloride is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference that can be detected using mass spectrometry, allowing for precise tracking of the compound in biological systems .

Properties

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33ClN2O2.ClH/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32-20-17-28(34,18-21-32)23-13-15-26(30)16-14-23;/h3-16,34H,17-22H2,1-2H3;1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYPOBZJRVSMDS-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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